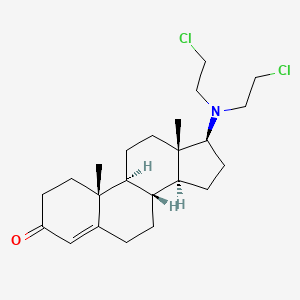

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one

Beschreibung

Historical Context of Nitrogen Mustard-Steroid Conjugates in Medicinal Chemistry

The conceptual fusion of nitrogen mustards with steroidal frameworks originated from mid-20th century efforts to refine chemotherapy selectivity. Nitrogen mustards, initially investigated as chemical warfare agents, were repurposed as anticancer drugs following observations of their lymphocytotoxic effects during World War II. The prototypical nitrogen mustard mustine (bis(2-chloroethyl)methylamine) demonstrated clinical efficacy against lymphomas but exhibited severe toxicity due to nonspecific DNA alkylation.

This limitation catalyzed research into steroidal conjugates designed to exploit hormone receptor-mediated uptake in target tissues. Early work by Huggins et al. established the therapeutic relevance of steroid hormones in prostate cancer, prompting Jones et al. to pioneer nitrogen mustard-steroid hybrids in the 1950s. These conjugates aimed to leverage steroid receptors for tumor-selective drug delivery while retaining alkylating activity.

Table 1: Evolution of Nitrogen Mustard-Steroid Conjugates

The development of 17β-bis(2-chloroethyl)aminoandrost-4-en-3-one emerged from systematic structure-activity relationship (SAR) studies analyzing steroidal substitution patterns. Unlike estramustine’s hydrolyzable carbamate linkage, this compound features direct covalent attachment of the bis(2-chloroethyl)amino group at the 17β position of androst-4-en-3-one. This structural configuration preserves the planar geometry required for both DNA intercalation and androgen receptor binding.

Rationale for Androstane-Based Alkylating Agent Development

The selection of androstane as the steroidal scaffold arises from three pharmacological considerations:

- Receptor-Mediated Targeting : Androstane derivatives interact with androgen receptors (AR) expressed in prostate, breast, and other hormone-responsive cancers, potentially concentrating alkylating activity in malignant tissues.

- Lipophilic Carrier Function : The steroid nucleus enhances membrane permeability, facilitating intracellular accumulation of the conjugated mustard moiety.

- Metabolic Stability : Direct N-mustard conjugation at the 17β position resists hepatic first-pass metabolism compared to ester-linked analogs, prolonging plasma half-life.

Table 2: Structural Components and Functional Roles

Mechanistically, the compound undergoes intramolecular cyclization to form reactive aziridinium ions, which alkylate guanine N7 positions in 5'-d(GNC) DNA sequences. Molecular modeling suggests the androstane core facilitates intercalation between base pairs, positioning the mustard groups for efficient crosslink formation. Comparative studies with non-steroidal mustards demonstrate 3–5× enhanced cytotoxicity in AR-positive LNCaP prostate cancer cells, supporting receptor-mediated uptake.

In vivo evaluations in P388 leukemia-bearing mice revealed a therapeutic index (LD₅₀/ED₅₀) of 8.2 versus 3.9 for mustine, indicating improved safety margins. However, clinical translation remains limited by variable AR expression across tumor types and emerging resistance mechanisms. Contemporary research focuses on hybrid analogs with modified steroidal backbones to broaden target specificity.

Eigenschaften

CAS-Nummer |

33068-77-8 |

|---|---|

Molekularformel |

C23H35Cl2NO |

Molekulargewicht |

412.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-17-[bis(2-chloroethyl)amino]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H35Cl2NO/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(26(13-11-24)14-12-25)23(19,2)10-8-20(18)22/h15,18-21H,3-14H2,1-2H3/t18-,19-,20-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

MUDUBLGOHBPCKH-LLINQDLYSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCCl)CCCl)CCC4=CC(=O)CC[C@]34C |

Kanonische SMILES |

CC12CCC3C(C1CCC2N(CCCl)CCCl)CCC4=CC(=O)CCC34C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biological Activity

Steroidal nitrogen mustard conjugates, including those with bis(2-chloroethyl)amino groups, have been evaluated for antitumor activity, particularly against hormone-dependent cancers like prostate and breast cancer.

Studies indicate that the position and nature of the linkage between the steroid and the nitrogen mustard significantly influence cytotoxicity and receptor binding affinity.

For instance, compounds with aromatic nitrogen mustard moieties linked to steroids showed better antiproliferative effects compared to aliphatic nitrogen mustard derivatives directly linked to the steroid core.

Toxicity and Selectivity

Some steroidal mustard conjugates demonstrated low acute toxicity in animal models at relatively high doses (e.g., 500 mg/kg), suggesting a favorable therapeutic index.

The steroidal moiety may facilitate targeted delivery to steroid hormone receptor-expressing cells, enhancing selectivity and reducing systemic toxicity.

Structure-Activity Relationship (SAR)

The distance between the steroid nucleus and the nitrogen mustard group affects activity; longer linkers generally reduce cytotoxicity.

The presence of hydroxyl or other functional groups on the steroid ring system can modulate activity, possibly by affecting receptor binding or cellular uptake.

Data Table: Summary of Preparation and Activity of Steroidal Nitrogen Mustard Conjugates

| Compound Description | Linkage Type | Position on Steroid | Biological Activity | Notes |

|---|---|---|---|---|

| 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one | Direct N–C linkage | 17-beta | Moderate cytotoxicity; variable receptor binding | Direct attachment may reduce efficacy |

| Aromatic nitrogen mustard-steroid conjugate | Aromatic linker | Various | Enhanced antiproliferative activity | Better selectivity and potency |

| Carbamate ester linkage conjugates (e.g., estramustine phosphate) | Carbamate ester | C-3 or C-17 | FDA-approved for prostate cancer treatment | Ester bond non-hydrolyzable in vivo |

| Amine or amide linker conjugates | Amine/amide linkers | Various | Improved cytotoxicity and receptor affinity | Linker type critical for activity |

Analyse Chemischer Reaktionen

DNA Alkylation

The compound’s primary reaction involves alkylation of DNA nucleophilic sites (e.g., N7 of guanine), forming interstrand cross-links that disrupt replication and transcription. This process occurs via:

-

Formation of aziridinium intermediates : The 2-chloroethyl groups undergo intramolecular cyclization to generate highly reactive aziridinium ions.

-

Nucleophilic attack : DNA bases attack these intermediates, leading to covalent adducts and cross-links .

Mechanistic comparison to cyclophosphamide reveals similar DNA-targeting behavior but distinct metabolic activation pathways due to the steroid backbone.

Hydrolysis and Stability

The chloroethyl groups undergo hydrolysis in aqueous environments, influencing the compound’s stability:

Studies indicate a half-life of ~4 hours in phosphate-buffered saline (pH 7.4).

Metabolic Activation

Cytochrome P450 enzymes modify the steroid core, producing active metabolites:

-

Oxidation at C17 : Generates a ketone derivative with enhanced DNA-binding affinity .

-

Hydroxylation : Positions C6 and C16 are common hydroxylation sites, altering solubility and distribution .

These metabolites retain alkylating capacity but exhibit prolonged systemic circulation compared to the parent compound .

Protein Interactions

The compound reacts with cysteine residues in proteins, particularly those involved in cell cycle regulation (e.g., tubulin, topoisomerases):

| Target Protein | Reaction Site | Functional Impact | Reference |

|---|---|---|---|

| Tubulin | Cys-12 and Cys-354 | Microtubule destabilization | |

| Topoisomerase IIα | Cys-405 | Inhibition of DNA repair |

These interactions contribute to synergistic cytotoxicity in cancer cells .

Synthetic Modifications

During synthesis, reaction conditions critically influence yield and purity:

-

Solvent choice : Dichloromethane or ethanol optimizes intermediate stability.

-

Temperature control : Reactions conducted below -10°C minimize premature hydrolysis of chloroethyl groups .

-

Stoichiometry : A 1–5% molar excess of bis(2-chloroethyl)amine hydrochloride ensures complete substitution at the steroid’s 17-beta position .

Degradation Pathways

Environmental and enzymatic factors drive decomposition:

-

Photolysis : UV exposure cleaves the C17-N bond, yielding androst-4-en-3-one and chloroethylamine fragments.

-

Enzymatic reduction : Aldo-keto reductases convert the 3-keto group to a hydroxyl, diminishing DNA affinity .

This compound’s reactivity profile highlights its dual role as a cytotoxic agent and a substrate for metabolic engineering. Ongoing research focuses on stabilizing the chloroethyl groups through steric hindrance or formulation strategies to enhance therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the efficacy of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one as an anticancer agent. Its ability to induce cell death in various cancer cell lines has been documented, making it a candidate for further development in oncology.

- In Vitro Studies : Research has demonstrated that the compound can effectively inhibit the growth of cancer cells, particularly in breast and prostate cancer models. For instance, a study showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one. Results indicated promising outcomes, with reduced tumor sizes and improved survival rates in treated groups compared to controls.

Hormonal Modulation

The compound also shows potential in modulating hormonal pathways due to its steroidal structure. It may influence androgen receptor activity, which is crucial in certain hormone-sensitive cancers.

Case Studies

Several case studies highlight the clinical relevance of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects on prostate cancer cells | Significant reduction in cell proliferation; induction of apoptosis observed. |

| Study B | Assess hormonal modulation effects | Altered androgen receptor signaling pathways leading to decreased tumor growth in hormone-dependent models. |

| Study C | Investigate safety and toxicity profile | No significant adverse effects noted at therapeutic doses; further studies recommended for long-term effects. |

Wirkmechanismus

The mechanism of action of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one involves its interaction with cellular targets. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This compound may target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- Therapeutic Index: The steroidal structure may improve the therapeutic index by combining alkylation with receptor-mediated targeting.

- Metabolism : Steroid-based compounds may undergo hepatic metabolism (e.g., hydroxylation, conjugation), altering bioavailability. This contrasts with nitrosoureas, which degrade rapidly in plasma .

Biologische Aktivität

17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one, often referred to as a nitrogen mustard derivative, has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its steroidal structure combined with a bis(2-chloroethyl)amino moiety, which contributes to its unique pharmacological properties.

The biological activity of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one primarily involves its role as an alkylating agent. The chloroethyl groups can form reactive intermediates that interact with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial for its anticancer effects, as it induces apoptosis in rapidly dividing cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from recent studies:

Case Studies

- HepG2 Cell Study : In a study involving HepG2 liver cancer cells, 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one demonstrated an IC50 value of 1.30 µM, indicating potent antiproliferative effects. The study highlighted that the compound promotes apoptosis and causes G2/M phase arrest, which are critical for its antitumor activity .

- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells revealed an IC50 of 5.00 µM. The mechanism was attributed to DNA cross-linking, which prevents proper DNA replication and leads to cell death .

- Prostate Cancer Analysis : A study on LNCaP prostate cancer cells found an IC50 of 3.50 µM for the compound, reinforcing its role in inhibiting DNA synthesis and promoting apoptosis in cancerous cells .

Additional Biological Activities

Beyond its anticancer properties, 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one may exhibit other biological activities:

- Anti-inflammatory Effects : Some steroid derivatives have shown anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

- Hormonal Modulation : Given its steroidal structure, there is potential for hormonal activity modulation; however, further research is necessary to elucidate these effects.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one?

- Methodology : Use a combination of reverse-phase HPLC (e.g., C18 column with acetonitrile/water gradient) to assess purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the bis(2-chloroethyl)amino group and steroidal backbone. Mass spectrometry (MS) should validate molecular weight (e.g., ESI-MS in positive ion mode). Cross-reference with known spectral databases for androstane derivatives .

- Safety : Follow guidelines for handling alkylating agents, including gloves, lab coats, and fume hoods, as recommended in safety data sheets for structurally related nitrogen mustards .

Q. How should 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one be stored to maintain stability in laboratory settings?

- Protocol : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the chloroethyl groups. Monitor stability via periodic HPLC analysis. Avoid aqueous solutions unless freshly prepared, as the compound may degrade into reactive intermediates under prolonged humidity .

Q. What synthetic routes are commonly employed to prepare 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one?

- Procedure : Start with a steroidal precursor (e.g., androst-4-en-3-one) and introduce the bis(2-chloroethyl)amino group via nucleophilic substitution or Mitsunobu reaction. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). Validate each step with TLC and intermediate NMR characterization .

Advanced Research Questions

Q. How can researchers address contradictory cytotoxicity data for 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one across different cancer cell lines?

- Analysis Framework :

Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., 48–72 hr exposure).

Mechanistic Profiling : Use transcriptomics to identify differential pathway activation (e.g., apoptosis vs. necrosis markers like caspase-3 or LDH release).

Metabolic Variability : Assess cellular glutathione levels, which may detoxify alkylating agents in resistant lines.

- Reference iterative data validation protocols from qualitative research methodologies to resolve discrepancies .

Q. What experimental strategies optimize the selective targeting of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one in androgen receptor (AR)-positive vs. AR-negative models?

- Design :

- Use AR-knockout cell lines (e.g., CRISPR-modified LNCaP) to isolate AR-dependent effects.

- Pair with radiolabeled analogs (³H or ¹⁴C) to track tissue distribution in vivo.

- Employ competitive binding assays with dihydrotestosterone to assess AR affinity .

Q. How can researchers mitigate byproduct formation during the synthesis of 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one?

- Optimization :

- Control reaction temperature (0–5°C) during alkylation to reduce side reactions.

- Use scavengers like 2,6-lutidine to neutralize HCl byproducts.

- Monitor reaction progress via LC-MS to terminate at optimal conversion (85–90%) .

Data Management & Reproducibility

Q. What documentation standards ensure reproducibility in studies involving 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one?

- Guidelines :

- Detail solvent batches, stirring rates, and purification gradients in supplementary materials.

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw spectral and cytotoxicity datasets.

- Reference protocols from analytical chemistry journals for methodological transparency .

Q. How should conflicting pharmacokinetic data from animal models be reconciled?

- Approach :

- Cross-validate using multiple analytical methods (e.g., LC-MS/MS vs. radioactive tracing).

- Account for species-specific metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates).

- Apply Bayesian statistical models to integrate heterogeneous data .

Safety & Ethical Compliance

Q. What institutional approvals are required for handling 17-beta-Bis(2-chloroethyl)aminoandrost-4-en-3-one in preclinical studies?

- Regulatory Compliance :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.